molecular formula C9H10ClNOS B12010049 S-(4-Chlorophenyl) dimethylcarbamothioate CAS No. 7304-69-0

S-(4-Chlorophenyl) dimethylcarbamothioate

Cat. No.: B12010049
CAS No.: 7304-69-0
M. Wt: 215.70 g/mol
InChI Key: LOPCMWSKBSAUCE-UHFFFAOYSA-N
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Description

S-(4-Chlorophenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C9H10ClNOS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylcarbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) dimethylcarbamothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorophenyl isothiocyanate+DimethylamineS-(4-Chlorophenyl) dimethylcarbamothioate\text{4-Chlorophenyl isothiocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} 4-Chlorophenyl isothiocyanate+Dimethylamine→S-(4-Chlorophenyl) dimethylcarbamothioate

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions: S-(4-Chlorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Chlorophenyl) dimethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

    Medicine: Explored for its potential therapeutic effects, including its role as a cholinesterase inhibitor which could be relevant in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. One of the primary targets is cholinesterase enzymes, where the compound acts as an inhibitor. The inhibition occurs through the formation of a covalent bond with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.

Comparison with Similar Compounds

  • S-(4-Chlorophenyl) N-methylthiocarbamate
  • O-[3-(trifluoromethyl)phenyl] dimethylthiocarbamate
  • S-(4-Chlorophenyl) N-tert-butylthiocarbamate

Comparison: S-(4-Chlorophenyl) dimethylcarbamothioate is unique due to its specific structure and the presence of both chlorophenyl and dimethylcarbamothioate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, highlighting its uniqueness in scientific research and industrial applications.

Properties

CAS No.

7304-69-0

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

S-(4-chlorophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H10ClNOS/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,1-2H3

InChI Key

LOPCMWSKBSAUCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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